molecular formula C18H17N3O3 B2471864 N-(2-methoxybenzyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286716-78-6

N-(2-methoxybenzyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2471864
CAS No.: 1286716-78-6
M. Wt: 323.352
InChI Key: XGIDPCQALSRMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxybenzyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to an acetamide moiety substituted with a 2-methoxybenzyl group. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and ability to engage in hydrogen bonding, making it a key pharmacophore in drug discovery .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-15-10-6-5-9-14(15)12-19-16(22)11-17-20-21-18(24-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIDPCQALSRMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the oxadiazole ring with 2-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the phenyl ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the acetamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Anticancer Applications

Several studies have demonstrated the anticancer potential of compounds related to the 1,3,4-oxadiazole scaffold, including N-(2-methoxybenzyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide.

Case Study: Anticancer Activity Against Various Cell Lines

  • A study investigated the anticancer activity of various substituted 1,3,4-oxadiazole derivatives. One such derivative exhibited significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .
  • Another compound from the oxadiazole family was shown to induce apoptosis in glioblastoma cells through cytotoxic assays, suggesting a mechanism by which these compounds may exert their anticancer effects .
CompoundCell LinePercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
5bLN229Significant Apoptosis

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has been well-documented.

Case Study: Antimicrobial Activity

  • A series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity against various bacterial strains. The results indicated that certain compounds exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Specific derivatives demonstrated low minimum inhibitory concentrations (MICs), indicating their potential as effective antimicrobial agents.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 μg/mL
Compound BEscherichia coli1.0 μg/mL

Neuroprotective Effects

Research has also highlighted the neuroprotective capabilities of oxadiazole derivatives.

Case Study: Neuroprotection Against Neurodegenerative Disorders

  • Compounds containing the oxadiazole moiety have been evaluated for their potential to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. One study reported that certain derivatives showed significant inhibition of AChE activity with IC50 values as low as 0.052 μM .
CompoundAChE Inhibition IC50 (μM)
Compound C0.052
Compound D1.085

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxybenzyl and phenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

N-(Pyrazin-2-yl) Derivatives

  • Compound: 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () Key Feature: Pyrazin-2-yl group replaces 2-methoxybenzyl. However, the diphenylmethyl group on the oxadiazole may reduce solubility compared to the phenyl group in the target compound .

N-(Benzothiazol/Thiazol-2-yl) Derivatives

  • Compound : 2-[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide ()
    • Key Feature : Benzothiazole substituent instead of 2-methoxybenzyl.
    • Impact : Benzothiazole is a privileged structure in anticancer agents. For example, 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide () showed 80% yield and significant bioactivity, suggesting that electron-rich heterocycles may improve target engagement .

N-(Substituted Phenyl) Derivatives

  • Compound : N-(4-Methoxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide ()
    • Key Feature : 4-Methoxyphenyl group on the acetamide nitrogen.
    • Impact : The para-methoxy group enhances electron-donating capacity, which could modulate metabolic stability and binding to hydrophobic pockets .

Modifications on the Oxadiazole Ring

5-Substituted Oxadiazole Derivatives

  • Compound: 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide () Key Feature: Phthalazinone moiety attached to the oxadiazole. This derivative exhibited a high melting point (>300°C), indicative of strong crystalline packing forces .
  • Compound: 2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide () Key Feature: Trimethoxyphenyl group on the oxadiazole. Impact: The trimethoxy substitution is associated with tubulin inhibition and antimicrobial activity. Such derivatives showed notable antifungal activity, suggesting that electron-donating groups on the oxadiazole enhance bioactivity .

Functional Group Replacements

Thioacetamide vs. Acetamide Linkers

  • Compound : 2-{[5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide ()
    • Key Feature : Sulfur atom in the linker instead of oxygen.
    • Impact : The thioether linkage may improve metabolic resistance compared to ethers, though it could reduce polarity. This derivative demonstrated potent antimicrobial activity, highlighting the role of sulfur in modulating reactivity .

Pharmacological and Physicochemical Comparisons

Bioactivity Profiles

Compound Bioactivity Reference
N-(2-Methoxybenzyl)-target compound Not explicitly reported N/A
N-(Benzothiazol-2-yl) derivatives Anticancer (IC₅₀ values pending)
N-(4-Sulfamoylphenyl) derivatives Antioxidant (DPPH scavenging ~ascorbic acid)
N-(3-Chlorophenyl) benzofuran-oxadiazole hybrids Antimicrobial (broad-spectrum)

Physicochemical Properties

Compound Melting Point Molecular Weight Key Feature
N-(2-Methoxybenzyl)-target compound Not reported ~341.39 g/mol* 2-Methoxybenzyl lipophilicity
N-(4-Methoxyphenyl) analog () Not reported 341.39 g/mol High purity (97%)
Phthalazinone-oxadiazole hybrid () >300°C ~500 g/mol High thermal stability

*Calculated based on structural similarity to .

Biological Activity

N-(2-methoxybenzyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound belonging to the oxadiazole class, known for its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential applications in medicinal chemistry.

PropertyValue
Molecular Formula C18_{18}H17_{17}N3_{3}O3_{3}
Molecular Weight 323.3 g/mol
CAS Number 1286716-78-6

The compound features a methoxybenzyl group and a phenyl-substituted oxadiazole ring, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : Cyclization of a suitable hydrazide with a carboxylic acid derivative.
  • Introduction of the Phenyl Group : This can be achieved through coupling reactions such as Suzuki or Heck coupling.
  • Alkylation : The final step involves alkylating the oxadiazole with 2-methoxybenzyl chloride in the presence of a base.

These methods ensure high yield and purity suitable for biological testing.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds bearing the oxadiazole structure exhibit significant bactericidal effects against various strains, including Staphylococcus spp. The mechanism is believed to involve interference with biofilm formation and gene transcription related to bacterial virulence .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Research indicates that similar oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HepG2 through mechanisms involving the estrogen receptor . The cytotoxicity profile suggests that these compounds can selectively target cancer cells while sparing normal cells.

Cytotoxicity Studies

A study on related oxadiazole derivatives demonstrated variable cytotoxic effects across different cell lines. For example, certain derivatives showed enhanced cell viability at lower concentrations, indicating a potential for selective action against cancerous cells without significant toxicity to normal cells .

The precise mechanism of action for this compound remains an area of ongoing research. However, it is hypothesized that the compound interacts with specific cellular targets such as enzymes or receptors involved in critical biological processes. The structural features of the compound enhance its binding affinity and specificity towards these targets .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study exploring 1,3,4-oxadiazole derivatives reported significant cytotoxicity against breast cancer cell lines when combined with traditional chemotherapeutics like Imatinib .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of oxadiazole compounds against multidrug-resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxybenzyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Step 1 : Formation of the 1,3,4-oxadiazole core through cyclization of thiosemicarbazides or hydrazide intermediates under acidic conditions (e.g., using POCl₃) .
  • Step 2 : Coupling with a methoxybenzylacetamide moiety via nucleophilic substitution or thioether linkage, often requiring aprotic solvents (e.g., DMF) and catalysts like triethylamine .
  • Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. Microwave-assisted synthesis (e.g., 100 W, 10 min) improves reaction efficiency compared to conventional heating .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, oxadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 380.12) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Key stretches include C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
Substituent Biological Activity Mechanistic Insight Reference
MethoxybenzylAnticancer (IC₅₀: 8–12 µM)Enhances lipophilicity, improving membrane permeability .
Phenyl-oxadiazoleLOX inhibition (IC₅₀: 15 µM)Stabilizes hydrogen bonding with enzyme active sites .
  • Design Strategy : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring to enhance enzymatic inhibition .

Q. What experimental approaches are used to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and enzyme sources (e.g., recombinant human LOX) to minimize variability .
  • Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to validate potency thresholds .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity discrepancies caused by crystallographic vs. solution-phase conformations .

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic regions (e.g., oxadiazole ring’s LUMO at -2.1 eV) for nucleophilic attack in enzymatic inhibition .
  • Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., tubulin for anticancer activity) over 100 ns trajectories to assess interaction persistence .

Q. What methodologies are employed to evaluate in vitro toxicity and selectivity (e.g., hemolytic activity, normal cell line screening)?

  • Methodological Answer :
  • Hemolysis Assay : Incubate with erythrocytes (2% suspension) for 1 hr; measure hemoglobin release at 540 nm. Selectivity index (SI) = IC₅₀(normal cells)/IC₅₀(cancer cells) .
  • Cytotoxicity Profiling : Use non-cancerous cell lines (e.g., HEK-293) alongside cancer models. A SI >10 indicates favorable therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.